1,2,3-Trifluorobenzene

Catalog No.
S772909
CAS No.
1489-53-8
M.F
C6H3F3
M. Wt
132.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trifluorobenzene

CAS Number

1489-53-8

Product Name

1,2,3-Trifluorobenzene

IUPAC Name

1,2,3-trifluorobenzene

Molecular Formula

C6H3F3

Molecular Weight

132.08 g/mol

InChI

InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

AJKNNUJQFALRIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)F)F

Palladium-Catalyzed Direct Arylation

    Scientific Field: Organic Chemistry

    Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in palladium-catalyzed direct arylation. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.

    Methods of Application or Experimental Procedures: The reactivity of the C4-H bond in 1,2,3-trifluorobenzene is higher than that of the C5-H bond, allowing for the selective synthesis of 4-aryl1,2,3-trifluorobenzenes in moderate to high yields. In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.

    Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C4 position to produce 4-aryl1,2,3-trifluorobenzenes in moderate to high yields.

Regioselective Direct C3-Arylation of 1,2,4-Trifluorobenzene

Reactivity of 1,2,3- and 1,2,4-trifluorobenzenes in Palladium-catalyzed Direct Arylation

    Summary of the Application: This research investigates the reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts.

    Methods of Application or Experimental Procedures: In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.

1,2,3-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula C6H3F3C_6H_3F_3 and a molecular weight of approximately 132.08 g/mol. It features three fluorine atoms positioned at the 1, 2, and 3 carbon atoms of the benzene ring, making it a member of the trifluorobenzene family. This compound is characterized by its high flammability and potential to cause skin irritation upon contact .

The chemical structure can be represented as follows:

text
F | F - C - C | \ C C \ / C - C | F

  • As a building block: The molecule can be used as a starting material for synthesizing more complex molecules with desired properties, such as pharmaceuticals or functional materials.
  • Fluorine probe: Due to the strong electron-withdrawing effect of fluorine, 1,2,3-trifluorobenzene can be used as a probe to study the electronic properties of other molecules when attached to them.
  • Toxicity: Limited data is available on the specific toxicity of 1,2,3-trifluorobenzene. However, as a general precaution, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Flammability: Flammable liquid. Flash point data is not readily available, but it is recommended to handle it away from heat sources and open flames.
  • Reactivity: May react with strong oxidizing agents.
With various reagents. For instance, research has shown that it can interact with nucleophiles through electrophilic aromatic substitution mechanisms. The unique properties imparted by the trifluoromethyl groups also affect its interactions with biological targets, potentially influencing drug design and development .

Several methods exist for synthesizing 1,2,3-trifluorobenzene:

  • Direct Fluorination: One common method involves the direct fluorination of benzene using elemental fluorine under controlled conditions.
  • Electrophilic Aromatic Substitution: Another approach includes the substitution of hydrogen in benzene with fluorine-containing reagents.
  • From Fluorinated Precursors: It can also be synthesized from other fluorinated compounds through various organic transformations .

1,2,3-Trifluorobenzene finds applications primarily in the field of organic synthesis. It serves as:

  • A starting material or reagent in the synthesis of various organic compounds.
  • A component in the formulation of specialty chemicals and solvents.
  • An intermediate in the production of agrochemicals and pharmaceuticals due to its unique chemical properties .

Several compounds share structural similarities with 1,2,3-trifluorobenzene. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,2-DifluorobenzeneC6H4F2C_6H_4F_2Two fluorine atoms; less reactive than trifluorobenzene.
1,3-DifluorobenzeneC6H4F2C_6H_4F_2Different substitution pattern; affects reactivity.
1,3,5-TrifluorobenzeneC6H3F3C_6H_3F_3Symmetrical structure; distinct chemical properties compared to 1,2,3-trifluorobenzene.
PentafluorobenzeneC6F5C_6F_5All hydrogens replaced by fluorines; highly reactive due to electron-withdrawing effects.

The uniqueness of 1,2,3-trifluorobenzene lies in its specific arrangement of fluorine atoms which influences both its chemical reactivity and physical properties significantly compared to other similar compounds.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 50 companies with hazard statement code(s):;
H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1489-53-8

Wikipedia

1,2,3-Trifluorobenzene

Dates

Modify: 2023-08-15

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